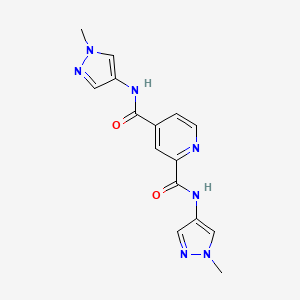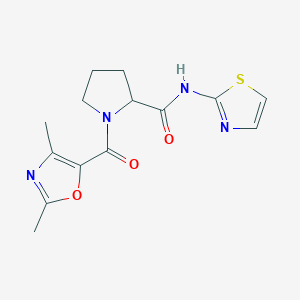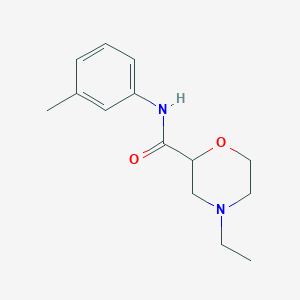
2-N,4-N-bis(1-methylpyrazol-4-yl)pyridine-2,4-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-N,4-N-bis(1-methylpyrazol-4-yl)pyridine-2,4-dicarboxamide is a complex organic compound that features a pyridine core substituted with two carboxamide groups and two pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N,4-N-bis(1-methylpyrazol-4-yl)pyridine-2,4-dicarboxamide typically involves the reaction of an aryl-substituted pyrazole with a suitable pyridine derivative. One common method involves the use of potassium tetrachloroplatinate as a catalyst, followed by the reaction of the intermediate with a pyrazole-containing 1,3-diketonate ligand . The reaction conditions often include the use of solvents such as dichloromethane and methanol, and the product is purified by column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and employing industrial-scale purification techniques such as crystallization or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
2-N,4-N-bis(1-methylpyrazol-4-yl)pyridine-2,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups on the pyrazole rings or the pyridine core.
Substitution: The compound can participate in substitution reactions, where one or more substituents on the pyrazole or pyridine rings are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while substitution reactions can introduce new functional groups onto the pyridine or pyrazole rings.
Scientific Research Applications
2-N,4-N-bis(1-methylpyrazol-4-yl)pyridine-2,4-dicarboxamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2-N,4-N-bis(1-methylpyrazol-4-yl)pyridine-2,4-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that exhibit unique electronic and photophysical properties. These interactions can influence various biological pathways, making the compound a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
1-Methylpyrazole-4-boronic acid pinacol ester: This compound shares the pyrazole ring structure and is used in similar chemical reactions.
N,N’-bis(pyridin-4-yl)pyridine-2,6-dicarboxamide:
Uniqueness
2-N,4-N-bis(1-methylpyrazol-4-yl)pyridine-2,4-dicarboxamide is unique due to its specific substitution pattern and the presence of both pyrazole and pyridine rings. This unique structure allows it to form stable metal complexes with distinct properties, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
2-N,4-N-bis(1-methylpyrazol-4-yl)pyridine-2,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7O2/c1-21-8-11(6-17-21)19-14(23)10-3-4-16-13(5-10)15(24)20-12-7-18-22(2)9-12/h3-9H,1-2H3,(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGLHDBXWCLVEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)C2=CC(=NC=C2)C(=O)NC3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B7185975.png)

![3-Chloro-4-[(2-fluorophenyl)-methylsulfamoyl]benzoic acid](/img/structure/B7185986.png)
![[3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]-(thiadiazol-4-yl)methanone](/img/structure/B7185991.png)
![(4-benzylpiperazin-1-yl)-[4-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]methanone](/img/structure/B7185993.png)
![1-methyl-N-[3-(2-oxo-1,3-diazinan-1-yl)phenyl]indole-2-carboxamide](/img/structure/B7186002.png)
![[4-(3-methoxyphenyl)piperazin-1-yl]-[4-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]methanone](/img/structure/B7186005.png)
![[4-(3-Methoxyphenyl)piperazin-1-yl]-(3-pyridin-2-yl-1,2-oxazol-5-yl)methanone](/img/structure/B7186010.png)

![N-[1-(2,4-dimethyl-1,3-oxazole-5-carbonyl)piperidin-4-yl]-2-methylbenzamide](/img/structure/B7186036.png)
![4-formamido-N-[3-(5-methyltetrazol-1-yl)phenyl]benzamide](/img/structure/B7186041.png)
![5-amino-6-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl)-1H-pyrimidine-2,4-dione](/img/structure/B7186047.png)
![N-[[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]methyl]-2-hydroxy-2-methyl-3-phenylpropanamide](/img/structure/B7186056.png)
![N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-4-(5-methyl-1H-1,2,4-triazol-3-yl)benzamide](/img/structure/B7186062.png)
